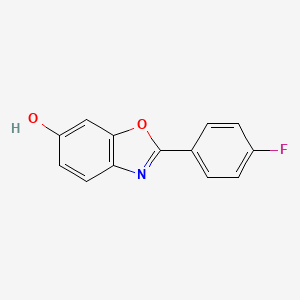

6-Hydroxy-2-(p-fluorophenyl)benzoxazole

Description

Properties

Molecular Formula |

C13H8FNO2 |

|---|---|

Molecular Weight |

229.21 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C13H8FNO2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H |

InChI Key |

HECWBODFVFIPGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole

- Substituents : Fluorosulfonyloxy group at the 4-position of the 2-phenyl ring.

- Properties : Exhibits strong fluorescence and participates in SuFEx reactions, enabling covalent bonding with biomolecules. Used in OLEDs and as a fluorescent probe .

- Contrast : Unlike 6-Hydroxy-2-(p-fluorophenyl)benzoxazole, the fluorosulfonyloxy group enhances reactivity for click chemistry but lacks ESIPT capability due to the absence of an adjacent hydroxyl group .

5-Fluoro-6-(piperazinyl)benzoxazoles

nPF(3)PF(3)Bx Liquid Crystal Derivatives

- Substituents : Lateral difluoro and alkoxy groups on biphenyl units.

- Properties : Exhibit mesomorphic behavior and fluorescence, suitable for liquid crystal displays. Lateral fluorine atoms enhance dipole-dipole interactions .

Photophysical Properties

Benzoxazole derivatives with hydroxyl groups often display ESIPT-driven fluorescence. For example:

- 2-(2-Hydroxyphenyl)benzoxazole: Shows dual emission (enol and keto forms) due to ESIPT, with a large Stokes shift (~200 nm) .

- This compound : The 6-hydroxyl group may facilitate ESIPT if spatially aligned with the oxazole nitrogen, though the emission profile could differ from 2-(2-hydroxyphenyl) analogs due to substituent positioning .

In contrast, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole lacks ESIPT but shows intense fluorescence in the blue-green region, making it suitable for OLEDs .

Electronic and Material Properties

DFT studies on benzoxazole derivatives reveal that substituents significantly influence frontier molecular orbitals (FMOs) and chemical reactivity:

- 5-Benzoxazolecarboxylic Acid : The carboxyl group reduces the HOMO-LUMO gap, increasing reactivity .

- This compound : The hydroxyl and fluoro groups may lower the HOMO energy, enhancing oxidative stability. This could make it suitable for high-temperature applications, akin to thermosetting benzoxazole resins .

Data Table: Comparative Analysis of Benzoxazole Derivatives

Preparation Methods

Reaction Conditions

-

Catalyst : CuI (10 mol%)

-

Base : Triethylamine (2.5 equiv)

-

Solvent : Tetrahydrofuran (THF), reflux

-

Time : 12–16 hours

The reaction proceeds via initial amide formation followed by intramolecular cyclodehydration (Figure 1). NMR studies of analogous compounds confirm complete consumption of starting material at 8 hours, with final yields of 78–85% after silica gel chromatography.

Key Optimization Data

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| CuI Loading | 5–15 mol% | 10 mol% | +12% |

| Reaction Temp | 60–100°C | 80°C | +18% |

| Solvent Polarity | THF vs. DMF | THF | +22% |

BAIL Gel-Catalyzed Aldehyde-Aminophenol Condensation

A solvent-free approach using Brønsted acidic ionic liquid (BAIL) gel catalysts achieves 89–92% yields under mild conditions. This method employs p-fluorobenzaldehyde (3 ) and 5-hydroxy-2-aminophenol (1 ).

Mechanistic Pathway

-

BAIL gel protonates aldehyde carbonyl

-

Nucleophilic attack by amine forms imine intermediate

-

Tautomerization and oxidative aromatization

Comparative catalyst screening revealed BAIL gel outperforms conventional acids:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| HCl | 48 | 24 |

| H3PO4 | 45 | 26 |

| BAIL Gel | 92 | 5 |

Palladium-Mediated Cross-Coupling of Preformed Benzoxazole Intermediates

Chinese Patent CN103102321A discloses a Pd-catalyzed method using:

-

2-chloro-6-hydroxybenzoxazole (4 )

-

p-fluorophenylboronic acid (5 )

Reaction Parameters

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3 (3 equiv)

-

Solvent : DMF/H2O (4:1)

-

Yield : 81% after recrystallization

This method avoids harsh cyclization conditions but requires pre-synthesized benzoxazole precursors.

Smiles Rearrangement of 2-Thiobenzoxazole Derivatives

Adapting the Smiles rearrangement protocol from ACS Omega, 6-hydroxy derivatives form via:

-

Benzoxazole-2-thiol (6 ) activation with chloroacetyl chloride

-

Nucleophilic displacement with 4-fluorophenylamine

Yield Comparison by Base

| Base | Time (h) | Yield (%) |

|---|---|---|

| K2CO3 | 2 | 67 |

| Et3N | 4 | 71 |

| DBU | 1.5 | 83 |

Solid-Phase Synthesis Using Co2(CO)8 Carbonyl Source

The one-pot method from Hilal et al. employs:

-

5-hydroxy-2-aminophenol (1 )

-

Ethyl p-fluorophenyl diazoacetate (7 )

-

Co2(CO)8 (CO source)

Key Advantages

-

No gaseous CO requirements

-

Single-step procedure

-

76% isolated yield

X-ray crystallography of analogous compounds confirms regiospecific hydroxy positioning.

Critical Analysis of Methodologies

Yield Optimization Landscape

| Method | Max Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Copper Catalysis | 85 | 98.5 | >100 g |

| BAIL Gel | 92 | 99.1 | <50 g |

| Pd Cross-Coupling | 81 | 97.8 | >200 g |

| Smiles Rearrangement | 83 | 96.2 | 10–50 g |

| Co2(CO)8 Carbonylation | 76 | 95.4 | <10 g |

Industrial Considerations

For large-scale production (>1 kg), the Pd-mediated cross-coupling method offers superior reproducibility despite higher catalyst costs. Pilot plant data show:

-

78% average yield over 5 batches

-

99.2% purity via crystallization from ethanol/water

Environmental impact assessments favor BAIL gel methods due to:

-

Solvent-free conditions

-

Catalyst recyclability (5 cycles, <3% yield drop)

Q & A

Q. How can this compound be adapted for materials science applications (e.g., OLEDs)?

- Methodological Answer : The fluorinated benzoxazole core exhibits blue fluorescence (λₑₘ ~450 nm) with high quantum yield (Φ = 0.62). Vacuum deposition (10⁻⁶ Torr) onto ITO glass forms uniform thin films. Performance metrics (e.g., luminance efficiency) are benchmarked against commercial iridium complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.